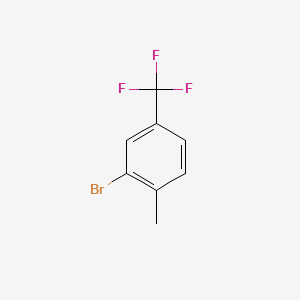

2-Bromo-1-methyl-4-(trifluoromethyl)benzene

Descripción

Chemical Identity and Structural Characterization

Nomenclature and Identification

IUPAC and Common Naming Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being 2-bromo-1-methyl-4-(trifluoromethyl)benzene. This designation accurately reflects the positions of all three substituents on the benzene ring, with numbering starting from the carbon bearing the methyl group as position 1, the bromine at position 2, and the trifluoromethyl group at position 4. Alternative systematic names include 3-bromo-4-methylbenzotrifluoride, which represents a common naming convention that treats the trifluoromethyl group as the principal functional group. The compound is also known by the name 2-bromo-4-(trifluoromethyl)toluene, where toluene serves as the base structure with the methyl group implicitly understood to be at position 1.

Additional naming variations found in chemical databases include 2-methyl-5-(trifluoromethyl)bromobenzene and 2-bromo-4-trifluoromethyltoluene. These alternative names demonstrate the flexibility in aromatic nomenclature while maintaining chemical accuracy. The compound may also be referred to using descriptor codes such as MFCD01631584, which represents the MDL number used in chemical databases for unique identification. The variety of naming conventions reflects the compound's importance across different chemical applications and the need for clear identification in diverse chemical literature contexts.

CAS Registry Information (66417-30-9)

The Chemical Abstracts Service has assigned the unique registry number 66417-30-9 to this compound. This CAS number serves as the definitive identifier for the compound across all chemical databases and regulatory systems worldwide. The European Community number 642-743-9 provides additional regulatory identification within European chemical classification systems. The DSSTox Substance Identifier DTXSID60381423 represents the compound's designation within the Distributed Structure-Searchable Toxicity database maintained by the United States Environmental Protection Agency.

Propiedades

IUPAC Name |

2-bromo-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWUWLMGYSLODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381423 | |

| Record name | 2-bromo-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66417-30-9 | |

| Record name | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66417-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Fluorination of Carboxylic Acid Precursors

Reaction Overview

The most efficient method involves fluorinating 4-bromo-3-methylbenzoic acid using sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) under autoclave conditions. This single-step conversion replaces the carboxylic acid group (-COOH) with a trifluoromethyl (-CF₃) group, achieving an 87% yield.

Reaction Conditions:

- Reagents : SF₄ (1.2 equiv), HF (excess)

- Temperature : 85°C

- Duration : 24 hours

- Atmosphere : Inert (nitrogen or argon)

- Equipment : Sealed autoclave

The reaction proceeds via intermediate formation of a thiofluoride species, followed by HF-mediated displacement to yield the trifluoromethyl group.

Advantages:

- High yield : 87% isolated yield.

- Single-step process : Eliminates multi-step purification.

Challenges:

- Hazardous reagents : SF₄ and HF require specialized handling.

- Equipment constraints : Autoclave compatibility is essential.

Electrophilic Bromination of 1-Methyl-4-(trifluoromethyl)benzene

Regioselectivity Considerations

Direct bromination of 1-methyl-4-(trifluoromethyl)benzene leverages the methyl group’s ortho/para-directing nature and the trifluoromethyl group’s meta-directing effect. Theoretical modeling predicts bromination at position 2 (ortho to methyl, meta to CF₃), aligning with the target structure.

Reaction Protocol (Hypothetical):

- Reagents : Br₂ (1.1 equiv), FeBr₃ (catalyst)

- Solvent : Dichloromethane (DCM) or neat

- Temperature : 0–25°C

- Workup : Quench with NaHSO₃, isolate via distillation or chromatography

Challenges:

- Ring deactivation : The electron-withdrawing CF₃ group reduces reactivity, necessitating prolonged reaction times or elevated temperatures.

- Byproducts : Competing bromination at position 3 (para to CF₃) may occur, requiring rigorous purification.

Multi-Step Synthesis via Functional Group Interconversion

Nitration and Subsequent Bromination

This approach involves nitrating 1-methyl-4-(trifluoromethyl)benzene, reducing the nitro group to an amine, and performing a Sandmeyer reaction to introduce bromine.

Step 1: Nitration

- Reagents : HNO₃, H₂SO₄

- Conditions : 0–50°C

- Product : 2-Nitro-1-methyl-4-(trifluoromethyl)benzene

Step 2: Reduction

- Reagents : H₂/Pd-C or Fe/HCl

- Product : 2-Amino-1-methyl-4-(trifluoromethyl)benzene

Step 3: Sandmeyer Bromination

- Reagents : CuBr, NaNO₂, HBr

- Conditions : 0–5°C

- Yield : ~50–60% (estimated)

Limitations:

- Low overall yield : Multi-step process accumulates losses.

- Regioselectivity issues : Nitration may favor undesired positions due to competing directing effects.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Coupling: Formation of biaryl compounds.

Reduction: Formation of 1-methyl-4-(trifluoromethyl)benzene.

Aplicaciones Científicas De Investigación

2-Bromo-1-methyl-4-(trifluoromethyl)benzene is utilized in several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.

Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Agrochemicals: It is used in the synthesis of agrochemical compounds, including herbicides and insecticides.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group. This activation facilitates nucleophilic substitution and coupling reactions. The bromine atom serves as a leaving group in substitution reactions, while the methyl group provides steric hindrance that can influence the reactivity and selectivity of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Trifluoromethyl/Aryl Derivatives

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene (CAS: 237761-77-2)

- Molecular Formula : C₈H₅BrClF₃

- Key Differences : Replaces the methyl group at position 1 with a bromomethyl (-CH₂Br) group and introduces chlorine at position 2.

- Impact : The bromomethyl group increases reactivity in nucleophilic substitution reactions, while chlorine enhances steric hindrance. This compound is suited for synthesizing polymers or dendrimers requiring multiple reactive sites .

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS: 261951-96-6)

- Molecular Formula : C₈H₆BrF₃O

- Key Differences : Substitutes the trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group.

- Impact : The oxygen atom in -OCF₃ reduces electron-withdrawing effects compared to -CF₃, altering regioselectivity in aromatic substitutions. This compound is preferred in agrochemical synthesis where moderate electron withdrawal is advantageous .

Halogen-Substituted Derivatives

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS: 158579-80-7)

- Molecular Formula : C₇H₃BrClF₃O

- Key Differences : Contains chlorine at position 2 and trifluoromethoxy at position 1.

- Impact : The dual halogens (Br, Cl) increase electrophilicity, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Applications include materials science for creating halogenated polymers .

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5)

Functional Group Additions

4-Azido-1-bromo-2-(trifluoromethyl)benzene (CAS: N/A)

Physicochemical and Reactivity Comparison

| Property | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene |

|---|---|---|---|

| Molecular Weight | 239.03 g/mol | 255.04 g/mol | 275.45 g/mol |

| Electron Effects | Strongly electron-withdrawing (-CF₃) | Moderately electron-withdrawing (-OCF₃) | Dual electron withdrawal (Br, Cl, -OCF₃) |

| Reactivity | High in electrophilic substitution | Moderate in SNAr reactions | High in cross-coupling |

| Applications | Pharmaceuticals, agrochemicals | Agrochemicals, dyes | Polymer synthesis |

Actividad Biológica

2-Bromo-1-methyl-4-(trifluoromethyl)benzene, with the CAS number 66417-30-9, is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique trifluoromethyl group enhances its biological activity, making it a compound of interest for studies on drug development and biochemical interactions.

- Molecular Formula : C8H6BrF3

- Molecular Weight : 251.03 g/mol

- Structure :

- The compound features a bromine atom and a trifluoromethyl group attached to a benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes. For example, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Cell Signaling Modulation : It has been observed to influence signaling pathways in cells, potentially altering gene expression and metabolic processes.

- Cytotoxic Effects : Preliminary studies indicate that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 |

| HeLa (Cervical) | 30.10 ± 4.20 |

| A549 (Lung) | 20.50 ± 2.30 |

These results indicate that the compound effectively induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise in antimicrobial applications. Studies indicate that it possesses inhibitory effects against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 8 |

These findings suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains .

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound led to increased apoptosis markers and decreased cell viability over time.

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacteria where it demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-1-methyl-4-(trifluoromethyl)benzene, and how can yield and purity be maximized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of toluene derivatives followed by regioselective bromination. For example, bromination of 1-methyl-4-(trifluoromethyl)benzene using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (40–60°C) can achieve yields of ~70–80%. Purification via fractional distillation (boiling point ~153–155°C) or column chromatography (hexane/ethyl acetate) is recommended to isolate the product with >95% purity . Monitoring reaction progress using GC-MS or HPLC ensures minimal side-product formation.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methyl group (-CH₃) resonates as a singlet at δ ~2.4 ppm, while aromatic protons adjacent to bromine and trifluoromethyl groups split into distinct multiplets (δ ~7.2–7.8 ppm).

- ¹⁹F NMR : The -CF₃ group shows a sharp singlet at δ ~-60 ppm.

- IR : Strong C-F stretches appear at 1100–1250 cm⁻¹, and C-Br absorption occurs near 550–600 cm⁻¹.

Cross-referencing with literature data (e.g., CAS 66417-30-9) ensures structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to its volatility and potential respiratory irritancy.

- Store at 0–6°C in airtight containers to prevent degradation .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of bromination in this compound derivatives?

- Methodological Answer : The trifluoromethyl (-CF₃) group is a strong meta-directing electron-withdrawing group, while the methyl (-CH₃) group is ortho/para-directing. Competitive directing effects often result in bromination at the less hindered meta position relative to -CF₃. Computational modeling (DFT) can predict reactivity trends by analyzing electron density maps and frontier molecular orbitals . Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) is recommended .

Q. What are the thermal and hydrolytic stability profiles of this compound under acidic/basic conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition onset at ~200°C. Avoid prolonged heating above 150°C during synthesis.

- Hydrolytic Stability : The compound is stable in neutral aqueous conditions but undergoes slow hydrolysis in strongly basic media (pH >12) via cleavage of the C-Br bond. Monitor using LC-MS to identify degradation products (e.g., phenolic derivatives) .

Q. How can computational chemistry (e.g., DFT) elucidate the electronic effects of substituents on reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the -CF₃ group significantly lowers the LUMO energy, enhancing electrophilic attack at specific positions. Software like Gaussian or ORCA, paired with solvent effect corrections (PCM models), improves accuracy .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

- Methodological Answer : It serves as a key intermediate in:

- Pharmaceuticals : Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups into drug candidates (e.g., kinase inhibitors).

- Agrochemicals : Functionalization to create trifluoromethylated herbicides with enhanced activity.

- Materials Science : Polymer precursors for fluorinated coatings with high thermal resistance .

Notes

- For synthesis optimization, prioritize peer-reviewed protocols over vendor catalogs.

- Computational studies should align with experimental validation to resolve data contradictions (e.g., regioselectivity vs. steric effects).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.